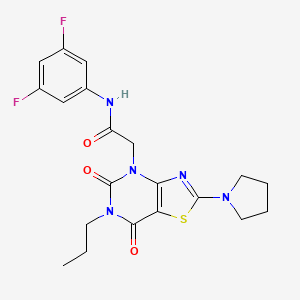
WU-07047
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WU-07047 is a simplified analog of the selective Gαq/11 inhibitor YM-25489.
Aplicaciones Científicas De Investigación
Detection in Respiratory Tract Infections
WU-07047, identified as WU polyomavirus (WUPyV), has been detected in children with acute lower respiratory tract infections in China. It is a new member of the genus Polyomavirus in the family Polyomaviridae. The virus was found in nasopharyngeal aspirates and is associated with respiratory tract infections, although its clinical role and pathogenicity are not fully understood (Lin et al., 2008).
Novel Polyomavirus Identification
WU-07047, also known as the WU virus, has been identified in respiratory secretions from patients with acute respiratory tract infections. This novel polyomavirus was first detected in a nasopharyngeal aspirate from a child in Australia and was subsequently found in multiple instances across two continents, suggesting that it may be a widespread human pathogen (Gaynor et al., 2007).
Use in Biomedical Research
Research projects at WU (Wuhan University) highlight the institution's involvement in state-of-the-art scientific research. WU's researchers are connected internationally and participate in various projects, indicating the use of WU-07047 in broader scientific research contexts (Xu & Zhang, 1992).
Traditional Chinese Medicine Analysis
WU-07047 has been analyzed in the context of traditional Chinese medicine. For instance, the Wu-Zhu-Yu decoction, used for treating headaches, was studied using high-resolution mass spectrometry to profile its chemical ingredients. This demonstrates the application of WU-07047 in analyzing complex herbal formulations (Xu et al., 2016).
Pulsed High Magnetic Field Research
The Wuhan National High Magnetic Field Center (WHMFC) uses pulsed fields for scientific research, indicating the utilization of WU-07047 in high-field magnetic research applications. This facility offers insights into the application of WU-07047 in experimental physics and material science research (Han et al., 2017).
Traditional Medicine Biochemical Mechanism
The biochemical mechanism of Wu-Zi-Yan-Zong-Wan, a traditional Chinese herbal formula, has been studied for its effects against oxidative damage, which can be linked to the broader applications of WU-07047 in biochemical and pharmacological research (Chen et al., 2010).
Water Use and Wastewater Treatment Systems Analysis
Research on water use (WU) and wastewater treatment (WT) in China, utilizing WU-07047, provides insights into environmental management and sustainability studies. This application demonstrates the use of WU-07047 in assessing and improving water resource systems (Zhou et al., 2018).
Pharmacodynamics of Traditional Chinese Medicine
WU-07047 has been used in the pharmacodynamic study of the Wu-tou formula, a traditional Chinese medicine, to understand its constituents and mechanism in treating rheumatoid arthritis. This represents its application in pharmacological research and traditional medicine modernization (Cheng et al., 2021).
Propiedades
Número CAS |
1702378-78-6 |
|---|---|
Fórmula molecular |
C38H56N4O11 |
Peso molecular |
744.88 |
Nombre IUPAC |
(R)-1-((3S,15R,18S,E)-18-Acetamido-15-benzyl-2,5,14,17-tetraoxo-1,16-dioxa-4,13-diazacyclohenicos-19-en-3-yl)-2-methylpropyl (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C38H56N4O11/c1-23(2)33(46)31(41-26(6)44)38(50)53-34(24(3)4)32-37(49)51-21-15-18-28(40-25(5)43)36(48)52-29(22-27-16-11-10-12-17-27)35(47)39-20-14-9-7-8-13-19-30(45)42-32/h10-12,15-18,23-24,28-29,31-34,46H,7-9,13-14,19-22H2,1-6H3,(H,39,47)(H,40,43)(H,41,44)(H,42,45)/b18-15+/t28-,29+,31-,32-,33+,34+/m0/s1 |
Clave InChI |
SFBGRQKOLKPRQY-ZNHURTJKSA-N |
SMILES |
CC(C)[C@@H](O)[C@H](NC(C)=O)C(O[C@@H]([C@H](NC(CCCCCCCNC([C@@H](CC1=CC=CC=C1)O2)=O)=O)C(OC/C=C/[C@H](NC(C)=O)C2=O)=O)C(C)C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WU-07047; WU 07047; WU07047; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
![N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide](/img/structure/B611748.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)
![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)
